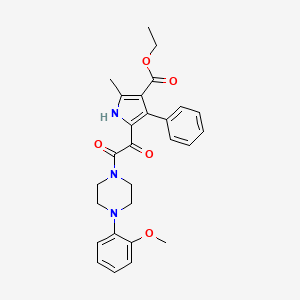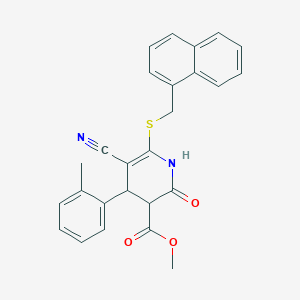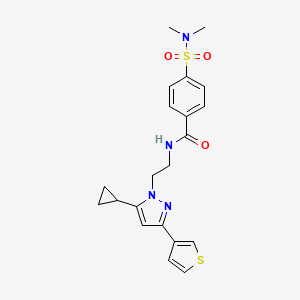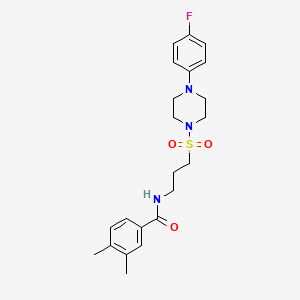
ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-HT1A Receptor Inhibitors
Compounds bearing the 2-MeO-Ph-piperazine moiety, which is a part of the structure of the compound , have been found to have a high binding affinity for the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a role in various biological and neurological processes. Inhibitors of this receptor could potentially be used in the treatment of conditions such as anxiety, depression, and certain types of pain .
Alpha1-Adrenergic Receptor Ligands
The compound’s structure is similar to that of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which have been found to have a high affinity for the alpha1-adrenergic receptor . This receptor is involved in various physiological functions, including the regulation of blood pressure and vascular resistance. Ligands for this receptor could potentially be used in the treatment of conditions such as hypertension and benign prostatic hyperplasia .
Neurological Conditions Treatment
The alpha1-adrenergic receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Therefore, this compound could potentially be used in the treatment of neurodegenerative and psychiatric conditions .
4. Drug Discovery for Central Nervous System (CNS) The α1-AR is also the significant target for a new central nervous system (CNS) drug discovery . This compound could potentially be used in the development of new drugs for the treatment of various CNS disorders .
Mechanism of Action
Target of Action
The primary targets of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This binding affinity is in the range from 22 nM to 250 nM .
Biochemical Pathways
Upon binding to the alpha1-adrenergic receptors, ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This action is mediated by the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate have been studied. The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate include the contraction of smooth muscles in various parts of the body, which is a result of its interaction with alpha1-adrenergic receptors .
properties
IUPAC Name |
ethyl 5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-10-6-5-7-11-19)25(31)26(32)30-16-14-29(15-17-30)20-12-8-9-13-21(20)34-3/h5-13,28H,4,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIYFWBWWQTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)
![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)
![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)



![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
